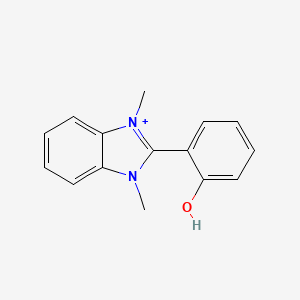
2-(2-hydroxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is a compound that belongs to the benzodiazole family. This compound is known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). This property makes it a valuable candidate for various applications in scientific research, including fluorescence sensing and imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzodiazole derivatives.
Scientific Research Applications
2-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in fluorescence imaging to visualize cellular processes and structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The primary mechanism by which 2-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM exerts its effects is through excited-state intramolecular proton transfer (ESIPT). Upon excitation by light, the compound undergoes a proton transfer within its molecular structure, leading to a change in its electronic state. This process results in the emission of fluorescence, which can be detected and measured. The molecular targets and pathways involved in this mechanism include the hydroxyl and nitrogen atoms within the benzodiazole ring, which facilitate the proton transfer.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole (HBT): Similar in structure and also exhibits ESIPT properties.
2-(2-Hydroxyphenyl)benzoxazole (HBO): Another compound with ESIPT characteristics, often used in fluorescence studies.
2-(2-Hydroxyphenyl)pyrimidine: Known for its fluorescence properties and used in various sensing applications.
Uniqueness
2-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its specific structural modifications, such as the presence of methyl groups, which enhance its photophysical properties. These modifications result in improved fluorescence intensity and stability, making it a superior choice for certain applications compared to its analogs.
Properties
Molecular Formula |
C15H15N2O+ |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol |
InChI |
InChI=1S/C15H14N2O/c1-16-12-8-4-5-9-13(12)17(2)15(16)11-7-3-6-10-14(11)18/h3-10H,1-2H3/p+1 |
InChI Key |
WMJIOHLLKMHFGC-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















